2-Formylbutanenitrile
Overview
Description
2-Formylbutanenitrile is an organic compound with the molecular formula C5H7NO It is a nitrile derivative, characterized by the presence of both an aldehyde group (-CHO) and a nitrile group (-CN) within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Formylbutanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chemical reactors where the above-mentioned reactions are carried out under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Formylbutanenitrile undergoes various types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen with a catalyst.
Substitution: Sodium or potassium cyanide in ethanol.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Amides, carboxylic acids.
Scientific Research Applications
2-Formylbutanenitrile has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles and aldehydes.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Formylbutanenitrile involves its reactivity due to the presence of both the aldehyde and nitrile groups. The aldehyde group can undergo nucleophilic addition reactions, while the nitrile group can participate in nucleophilic substitution and reduction reactions. These reactions are facilitated by the electron-withdrawing nature of the nitrile group, which makes the carbon atom more electrophilic and susceptible to nucleophilic attack .
Comparison with Similar Compounds
2-Formylbutanenitrile can be compared with other nitrile compounds such as:
Butanenitrile: Lacks the aldehyde group, making it less reactive in nucleophilic addition reactions.
Acetonitrile: A simpler nitrile compound with only one carbon atom in the alkyl chain, making it less versatile in synthetic applications.
Benzonitrile: Contains an aromatic ring, which significantly alters its reactivity and applications compared to aliphatic nitriles.
Uniqueness: The presence of both an aldehyde and a nitrile group in this compound makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions.
Properties
IUPAC Name |
2-formylbutanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO/c1-2-5(3-6)4-7/h4-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNRYVQFAMHXLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624291 | |
Record name | 2-Formylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43024-14-2 | |
Record name | 2-Formylbutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10624291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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